2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile
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Overview
Description
2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[1,2-A]pyridine scaffold . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Using metal-free oxidation strategies.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the heterocyclic ring.
Reagents and Conditions: Transition metal catalysts, oxidizing agents, and reducing agents are frequently used
Major Products: The reactions often yield functionalized imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial growth by targeting essential enzymes and disrupting metabolic pathways .
Comparison with Similar Compounds
2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: Known for their anti-TB activity.
Imidazo[1,2-A]pyrimidines: Widely studied for their applications in medicinal chemistry.
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-5,7-dimethylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-6-3-10-13-9(12)5-14(10)7(2)8(6)4-11/h3,5H,12H2,1-2H3 |
InChI Key |
IPVWYJJFOQEQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1C#N)C)N |
Origin of Product |
United States |
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